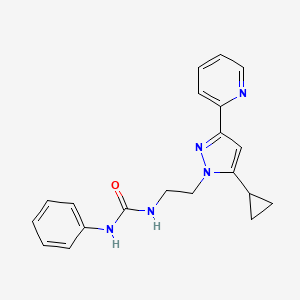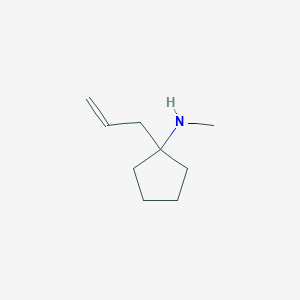![molecular formula C12H18Cl2N4 B2563434 2-[3-(2-Methylphenyl)triazol-4-yl]propan-2-amine;dihydrochloride CAS No. 2470440-36-7](/img/structure/B2563434.png)
2-[3-(2-Methylphenyl)triazol-4-yl]propan-2-amine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(2-Methylphenyl)triazol-4-yl]propan-2-amine;dihydrochloride is a useful research compound. Its molecular formula is C12H18Cl2N4 and its molecular weight is 289.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
One of the primary applications of triazole derivatives is in the synthesis of compounds with antimicrobial properties. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities against various microorganisms. Some of these compounds exhibited good or moderate activities, highlighting the potential of triazole derivatives in developing new antimicrobial agents Bektaş et al., 2007.
Chemical Synthesis and Biological Activity
Triazole compounds also play a crucial role in the chemical synthesis of structurally diverse libraries. For example, Roman (2013) utilized 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride in alkylation and ring closure reactions to generate a variety of compounds, demonstrating the versatility of triazole derivatives in organic synthesis Roman, 2013.
Antifungal and Antibacterial Properties
Karthikeyan et al. (2006) prepared Mannich base derivatives bearing a 2,4-dichloro-5-fluorophenyl moiety from triazole Schiff bases and found that these compounds exhibited promising antibacterial and antifungal activities, further emphasizing the importance of triazole derivatives in the search for new antimicrobial agents Karthikeyan et al., 2006.
Environmental and Biological Applications
In addition to their antimicrobial applications, triazole derivatives find use in environmental and biological research. Pelizaro et al. (2019) investigated the toxic effects of newly synthesized amphiphilic triazoanilines, derived from industrial waste, on various biological models. These compounds demonstrated low acute toxicity, suggesting their potential for safe use in applications such as fluorescent markers for biodiesel quality monitoring Pelizaro et al., 2019.
Material Science and OLED Technology
Triazole derivatives also contribute to advances in material science and technology. Ge et al. (2008) synthesized bipolar molecules bearing hole-transporting triphenylamine and electron-transporting benzimidazole moieties, demonstrating their application in creating highly efficient single-layer organic light-emitting diodes (OLEDs) Ge et al., 2008.
Wirkmechanismus
Target of Action
The compound 2-[3-(2-Methylphenyl)triazol-4-yl]propan-2-amine;dihydrochloride, also known as EN300-27103450, primarily targets the Carbonic Anhydrase-II enzyme . This enzyme plays a crucial role in maintaining the acid-base balance in the body and assists in the transport of carbon dioxide out of tissues.
Mode of Action
EN300-27103450 interacts with its target, the Carbonic Anhydrase-II enzyme, by binding directly with the active site residues of the enzyme . This interaction inhibits the enzyme’s activity, leading to changes in the biochemical processes that the enzyme is involved in .
Biochemical Pathways
The inhibition of the Carbonic Anhydrase-II enzyme by EN300-27103450 affects the carbon dioxide transport pathway. This pathway is crucial for removing carbon dioxide, a waste product of cellular respiration, from tissues. The inhibition of the enzyme can lead to an accumulation of carbon dioxide in tissues, affecting cellular functions .
Pharmacokinetics
The compound’s stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions contribute to its bioavailability .
Result of Action
The molecular and cellular effects of EN300-27103450’s action primarily involve the disruption of carbon dioxide transport out of tissues due to the inhibition of the Carbonic Anhydrase-II enzyme . This can lead to changes in the acid-base balance within the body and potentially affect various physiological processes.
Eigenschaften
IUPAC Name |
2-[3-(2-methylphenyl)triazol-4-yl]propan-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4.2ClH/c1-9-6-4-5-7-10(9)16-11(8-14-15-16)12(2,3)13;;/h4-8H,13H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLFMWGEZFTZEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CN=N2)C(C)(C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-butoxy-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2563353.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(trifluoromethyl)benzamide](/img/structure/B2563360.png)
![1-Methyl-7-p-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione](/img/structure/B2563361.png)
![11-(3,4-Dimethylphenyl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2563362.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2563366.png)

![2-{[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2563368.png)
![8-methoxy-2-(4-methoxyphenyl)-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2563369.png)



